N-(1H-indazol-6-yl)benzamide

Oncology Cell Cycle Kinase Inhibition

N-(1H-indazol-6-yl)benzamide is a critical scaffold for medicinal chemistry, specifically substituted at the indazole 6-position to ensure correct orientation in kinase ATP-binding pockets. Its core enables development of potent FLT3 and CDK1 inhibitors, including those targeting resistant mutants. Replacing it with a positional isomer or generic indazole can abolish selectivity. It serves as a stable, lipophilic bioisostere of phenol, enhancing metabolic stability. Ideal for building targeted libraries, this high-purity building block is essential for reproducible structure-activity relationship (SAR) studies and hit-to-lead optimization.

Molecular Formula C14H11N3O
Molecular Weight 237.262
CAS No. 110327-54-3
Cat. No. B2875218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indazol-6-yl)benzamide
CAS110327-54-3
Molecular FormulaC14H11N3O
Molecular Weight237.262
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C14H11N3O/c18-14(10-4-2-1-3-5-10)16-12-7-6-11-9-15-17-13(11)8-12/h1-9H,(H,15,17)(H,16,18)
InChIKeyTUWICOFKUUWVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-indazol-6-yl)benzamide (CAS 110327-54-3): A Privileged Indazole Scaffold for Kinase-Targeted Drug Discovery


N-(1H-indazol-6-yl)benzamide, also known as CAS 110327-54-3, is a fundamental member of the indazole-benzamide class. It features a bicyclic indazole core fused to a benzamide moiety, providing a versatile scaffold for medicinal chemistry . Indazoles are recognized as privileged structures in drug discovery, acting as effective bioisosteres for phenol and indole, which imparts enhanced metabolic stability and lipophilicity compared to traditional phenolic pharmacophores [1]. This compound serves as a crucial building block for developing potent and selective protein kinase inhibitors, with applications spanning oncology, inflammation, and other therapeutic areas .

The Critical Role of the 6-Position Indazole Linkage in N-(1H-indazol-6-yl)benzamide for Selective Kinase Engagement


Simply substituting N-(1H-indazol-6-yl)benzamide with a general 'indazole derivative' or a positional isomer can lead to a catastrophic loss of biological activity or selectivity. The specific attachment of the benzamide at the 6-position of the indazole ring is not arbitrary; it is a key structural determinant for proper orientation within the ATP-binding pocket of numerous kinases. In-class compounds, such as N-1-substituted indazoles, exhibit different binding modes and target profiles . For instance, while N-(1H-indazol-6-yl)benzamide derivatives have been optimized as potent FLT3 and CDK1 inhibitors, close analogs like N-(1H-indazol-1-yl)benzamides may show altered potency or even target different kinases altogether [1]. This positional specificity dictates the compound's utility in structure-activity relationship (SAR) studies and downstream applications, making precise selection essential.

Quantitative Differentiation of N-(1H-indazol-6-yl)benzamide vs. Alternatives: Evidence-Based Procurement Guide


Kinase Inhibition Profile: Potent CDK1 Inhibition with Low Micromolar IC50

Derivatives of N-(1H-indazol-6-yl)benzamide have demonstrated potent and specific inhibition of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. In a focused study, several N-(1H-indazol-6-yl)benzamide analogs showed CDK1 inhibitory activity with IC50 values in the range of 4.4–10.0 µM [1]. This level of potency distinguishes these compounds from other indazole regioisomers or simpler benzamides, which may lack the precise molecular recognition elements for the CDK1 ATP-binding pocket. The activity is directly attributed to the 6-indazolylbenzamide core enabling key hydrogen bond interactions within the kinase hinge region .

Oncology Cell Cycle Kinase Inhibition

Potent FLT3 Inhibition with Nanomolar Potency in AML-Relevant Mutants

Advanced derivatives of the N-(1H-indazol-6-yl)benzamide scaffold, specifically the 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamides, have been optimized to achieve exceptionally potent inhibition of the FLT3 kinase, including clinically relevant drug-resistant mutants. The lead compound in this series, designated 8r, demonstrated strong inhibitory activity with an IC50 in the nanomolar range against both wild-type FLT3 and its resistant mutants [1]. This represents a dramatic improvement over earlier generations of FLT3 inhibitors and highlights the scaffold's ability to be tuned for high potency against challenging targets.

Acute Myeloid Leukemia (AML) FLT3 Kinase Drug Resistance

Ultra-Potent Pan-BCR-ABL Inhibition with Sub-Nanomolar Activity Against T315I Mutant

Further structural elaboration on the 3-aminoindazole core, a close congener of the 6-indazolylbenzamide framework, has yielded ultra-potent pan-BCR-ABL inhibitors. Compound AKE-72 (5) achieved remarkable IC50 values of <0.5 nM against wild-type BCR-ABL and 9 nM against the highly recalcitrant T315I gatekeeper mutant [1]. This level of potency, particularly against the T315I mutant which confers resistance to first- and second-generation BCR-ABL inhibitors, underscores the exceptional potential of this chemical class for overcoming drug resistance in CML.

Chronic Myeloid Leukemia (CML) BCR-ABL Kinase T315I Gatekeeper Mutation

Metabolic Stability Advantage via Indazole Bioisosterism

The indazole moiety serves as an effective bioisostere for phenol, a common but metabolically labile functional group. Comparative studies have shown that replacing a phenol with an indazole can retain target affinity while significantly inhibiting glucuronidation, a primary phase II metabolic pathway [1]. For instance, in GluN2B-selective NMDA receptor antagonists, the indazole bioisostere retained high receptor affinity and functional activity (IC50 values in the low nanomolar range) while demonstrating a marked reduction in glucuronidation compared to the parent phenol [2]. This translates to a predicted improvement in metabolic stability and potential oral bioavailability.

Drug Metabolism Pharmacokinetics Bioisosterism

Efficient One-Step Synthesis Under Mild Conditions for Rapid Derivative Generation

The synthesis of the core N-(1H-indazol-6-yl)benzamide structure can be achieved with high efficiency. A recently reported protocol enables a one-step synthesis in quantitative yield using adapted Vilsmeier conditions [1]. This stands in contrast to multi-step, lower-yielding syntheses often required for other heterocyclic scaffolds, such as complex purines or pyrazolopyrimidines. The straightforward, high-yielding route significantly reduces the time and cost associated with generating focused libraries for SAR exploration, providing a practical advantage for medicinal chemistry campaigns.

Synthetic Chemistry Medicinal Chemistry Scaffold Optimization

Optimal Application Scenarios for N-(1H-indazol-6-yl)benzamide in Drug Discovery and Chemical Biology


Focused Library Synthesis for Kinase Inhibitor Lead Discovery

Given the established low micromolar CDK1 inhibition [1] and the potential for achieving nanomolar potency against kinases like FLT3 and BCR-ABL [REFS-2, REFS-3], N-(1H-indazol-6-yl)benzamide is an ideal core for constructing targeted libraries. Its efficient, high-yielding synthesis [4] enables rapid generation of diverse analogs for high-throughput screening against panels of oncology-relevant kinases. Procurement of this scaffold allows research groups to quickly explore SAR around the benzamide and indazole rings to identify novel lead compounds with improved potency and selectivity.

Development of Next-Generation Therapeutics for Drug-Resistant Cancers

The demonstrated ability of advanced derivatives to potently inhibit resistant kinase mutants, including FLT3-ITD/D835Y [2] and the BCR-ABL T315I gatekeeper mutant [3], positions this chemical class at the forefront of tackling acquired drug resistance in hematologic malignancies. Researchers and biotech companies focused on AML or CML can utilize this scaffold to design and develop novel therapeutics that address the significant unmet need of patients who have relapsed on or are refractory to current standard-of-care kinase inhibitors.

Design of Metabolically Stable Drug Candidates via Bioisosteric Replacement

In programs where a phenolic pharmacophore has demonstrated on-target activity but suffers from rapid metabolic clearance (e.g., glucuronidation), N-(1H-indazol-6-yl)benzamide offers a validated bioisosteric replacement strategy [5]. By substituting the phenol with the indazole core, medicinal chemists can potentially retain or even improve target affinity while significantly enhancing metabolic stability and overall pharmacokinetic properties. This application is particularly valuable in CNS drug discovery, where brain penetration and sustained target engagement are critical.

Chemical Probe Development for Studying Kinase-Dependent Cell Signaling

The foundational CDK1 inhibitory activity [1] makes this scaffold a suitable starting point for developing selective chemical probes. By iteratively modifying substituents on the benzamide ring, researchers can fine-tune selectivity to discriminate between closely related CDK family members or other kinases. Well-characterized, potent, and selective probes derived from this core are invaluable tools for dissecting the specific roles of individual kinases in complex cell cycle regulation and signal transduction pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1H-indazol-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.